2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid
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Overview
Description
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol . This compound is characterized by a fused ring system that includes a furan ring and a quinoline ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the quinoline ring through cyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dimethylquinoline: This compound lacks the furan ring, making it less complex and potentially less active in certain biological assays.
Furo[3,2-c]quinoline: This compound does not have the dimethyl groups, which may affect its chemical reactivity and biological activity.
Quinoline-8-carboxylic acid: This compound lacks the furan ring and dimethyl groups, making it structurally simpler but potentially less versatile in chemical reactions.
Biological Activity
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. This mechanism is essential for its application in medicinal chemistry and pharmacology .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results showed that this compound exhibited notable activity against:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
- Methicillin-resistant Staphylococcus aureus (MRSA)
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined using the agar diffusion method. For instance, the MIC against S. aureus was found to be 64 μg/mL, indicating a strong antibacterial effect .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Methicillin-resistant S. aureus | >256 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. The compound was tested against the MCF-7 breast cancer cell line using the MTT assay.
Cytotoxicity Studies
Results from cytotoxicity assays revealed that this compound showed moderate cytotoxic effects on cancer cells with IC50 values comparable to established anticancer agents like Doxorubicin (Dox). The findings suggest that it could be a promising candidate for further development as an anticancer agent .
Compound | IC50 (μg/mL) |
---|---|
This compound | 98.2 |
Doxorubicin | 50 |
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of quinoline compounds to enhance their biological activities. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial and anticancer activities. Modifications in the structure led to variations in potency, highlighting the importance of structural features in determining biological efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific modifications in the quinoline structure can lead to improved biological activities against various pathogens and cancer cell lines.
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRZXPWIRNVBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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